Sulfiram-d10
Description
Rationale for Deuteration in Mechanistic and Metabolic Investigations
Deuteration is a specific form of stable isotope labeling with unique implications for research. The key difference between hydrogen and deuterium (B1214612) is their mass; deuterium is approximately twice as heavy. nih.gov This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the equivalent carbon-hydrogen (C-H) bond. nih.govnih.gov Consequently, more energy is required to break a C-D bond, which can slow down chemical reactions where this bond cleavage is the rate-limiting step. nih.govnih.gov
This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE). nih.govnih.gov Researchers leverage the KIE to investigate reaction mechanisms and study metabolic pathways. symeres.comacs.org By selectively replacing hydrogen with deuterium at sites of metabolic activity, particularly those targeted by cytochrome P450 (CYP) enzymes, the rate of metabolism can be slowed. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives of drug candidates. symeres.comnih.gov Furthermore, deuteration can alter the metabolic pathway, sometimes reducing the formation of undesired or toxic metabolites by redirecting the process towards alternative routes, a phenomenon known as metabolic shunting. juniperpublishers.com
Historical Context of Sulfiram (B1681190) (Disulfiram) Analogues in Biomedical Research
The parent compound of Sulfiram-d10, Disulfiram (B1670777) (tetraethylthiuram disulfide), was first synthesized in 1881 and was initially used in the industrial process of vulcanizing rubber. nih.govmhmedical.comwikipedia.org In the 1930s, physicians observed that rubber factory workers exposed to the compound experienced severe adverse reactions after consuming alcohol. mhmedical.comnih.gov This accidental discovery was later investigated by Danish researchers in the 1940s, who were studying the compound for other medicinal purposes and personally experienced its alcohol-aversive effects. nih.govillinois.edu
These findings led to the development of Disulfiram as a treatment for alcohol dependence, and it was approved by the U.S. Food and Drug Administration (FDA) in 1951 under the trade name Antabuse®. nih.govnih.gov The mechanism involves the inhibition of the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) after alcohol consumption, which causes unpleasant symptoms. wikipedia.org Beyond its use in addiction medicine, research has explored other potential applications for Disulfiram and its analogues, including as anticancer, antiviral, and antiparasitic agents, often linked to their ability to chelate metal ions. nih.govsmolecule.comresearchgate.net Sulfiram (tetraethylthiuram monosulfide), a related analogue, is a weaker inhibitor of aldehyde dehydrogenase but can be converted to the more potent Disulfiram through photolysis. nih.gov
Overview of Research Paradigms for this compound
A research paradigm is a philosophical and theoretical framework that guides how scientific inquiry is conducted, encompassing assumptions about reality (ontology), knowledge (epistemology), and methods (methodology). pressbooks.pubresearcher.life Research involving this compound primarily operates within a post-positivist paradigm. This paradigm accepts that while an objective reality exists, it can only be understood imperfectly and probabilistically through empirical investigation. mcgill.ca
The application of this compound aligns with the core tenets of this paradigm through several research approaches:
Quantitative Analysis: A major use of this compound is as an internal standard in analytical methods like mass spectrometry and liquid chromatography. veeprho.com In this context, the research paradigm is strictly quantitative and objective. The goal is the precise measurement and quantification of the non-deuterated analogue in biological samples, which is fundamental for pharmacokinetic and therapeutic drug monitoring studies. veeprho.com
Mechanistic Studies: this compound serves as a tool for investigating the metabolic pathways of dithiocarbamate (B8719985) derivatives. smolecule.com By tracing the fate of the deuterium-labeled molecule, researchers can elucidate complex biochemical transformations. This approach seeks to uncover the cause-and-effect mechanisms of metabolism, a hallmark of post-positivist inquiry. nih.govresearchgate.net
Biochemical Investigation: The compound is utilized in research on oxidative stress and metal chelation. smolecule.com Here, this compound acts as a stable probe to explore cellular processes without the confounding variable of metabolic breakdown at the deuterated sites. This allows for a more focused investigation of the molecule's direct biological activities. smolecule.com
In essence, the research paradigms for this compound are centered on its utility as a stable, traceable analogue for precise measurement and the elucidation of specific, observable biochemical mechanisms.
Data Tables
Physicochemical Properties of Sulfiram and this compound
| Property | Sulfiram | This compound |
| IUPAC Name | 1,1'-monosulfanediylbis(N,N-diethylmethanethioamide) | 1,1'-monosulfanediylbis(N,N-bis(ethyl-d5)methanethioamide) |
| Molecular Formula | C₁₀H₂₀N₂S₃ | C₁₀H₁₀D₁₀N₂S₃ |
| Molecular Weight | 264.47 g/mol | ~274.54 g/mol trc-canada.com |
| Appearance | Light-gray crystalline powder illinois.edu | Solid (Appearance not specified) trc-canada.com |
| Melting Point | Not specified (Disulfiram: 69-71 °C) chemsrc.com | Not specified |
| Key Feature | Parent compound | Deuterated analogue with increased metabolic stability |
Properties
CAS No. |
1346603-19-7 |
|---|---|
Molecular Formula |
C10H20N2S3 |
Molecular Weight |
274.525 |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl)carbamothioyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S3/c1-5-11(6-2)9(13)15-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,5D2,6D2 |
InChI Key |
CTPKSRZFJSJGML-JKSUIMTKSA-N |
SMILES |
CCN(CC)C(=S)SC(=S)N(CC)CC |
Synonyms |
N,N,N’,N’-(Tetraethyl-d10)thiodicarbonic Diamide; Bis(diethylthiocarbamoyl)-_x000B_sulfide-d10; Tetraethylthiuram Monosulfide-d10; Bis(N,N-diethylthiocarbamoyl)_x000B_sulfide-d10; Bis(diethylthiocarbamoyl)sulfide-d10; Bis(diethylthiocarbamyl)sulfide-d10; Diethyl |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Sulfiram Derivatives
Isotopic Labeling Strategies for Tetraethylthiuram Disulfide Analogues
The introduction of deuterium (B1214612) into the tetraethylthiuram disulfide structure is primarily achieved through isotopic labeling strategies that replace hydrogen atoms with deuterium atoms on the ethyl groups of the molecule.
Hydrogen-deuterium (H-D) exchange reactions are a common and effective method for preparing deuterated organic molecules. researchgate.net These reactions can be catalyzed by various metals, such as palladium, platinum, or rhodium, using deuterium oxide (D₂O) as the deuterium source. researchgate.netnih.gov
A primary and highly specific pathway for the synthesis of Sulfiram-d10 involves the use of a deuterated precursor. The synthesis of unlabeled Disulfiram (B1670777) typically proceeds via the oxidation of two molecules of sodium diethyldithiocarbamate (B1195824). Analogously, the synthesis of this compound utilizes a deuterated version of this precursor. The key starting material is Diethyldithiocarbamate-d10 sodium salt. In this process, the ten hydrogen atoms on the two ethyl groups are replaced with deuterium.
The general reaction is as follows: 2 C₅D₁₀NNaS₂ (Diethyldithiocarbamate-d10 Sodium Salt) + Oxidizing Agent → (C₅D₁₀NS₂)₂ (this compound) + Byproducts
This precursor-based approach ensures that the deuterium labels are located specifically on the ethyl groups, leading to the desired this compound isotopologue. The choice of oxidizing agent is critical for achieving a high yield and purity of the final product.
Stereochemistry plays a role in deuteration, particularly when chiral centers are present in the target molecule. unisa.itresearchgate.net While Sulfiram (B1681190) itself is an achiral molecule, the stereochemical aspects of the deuteration process can be relevant. For instance, in reactions involving metal catalysts, the stereochemistry of the substrate can influence its binding to the catalyst surface.
For α-chiral amines, direct deuteration using specific ruthenium complexes and D₂O has been shown to proceed with complete retention of stereochemistry. nih.gov This is attributed to the high binding affinity of an imine intermediate with the metal catalyst and a rapid H/D exchange relative to ligand dissociation. nih.gov Although Sulfiram lacks a chiral center, these principles are important in the broader context of synthesizing deuterated analogues and highlight the precise control that can be achieved in isotopic labeling reactions. The conformation of thiuram disulfide moieties can also be a factor in their reactivity and interactions. unisa.it
Deuterium Exchange Reaction Pathways for this compound Synthesis
Precursor Design and Chemical Reaction Optimizations
The successful synthesis of this compound is highly dependent on the design of the deuterated precursor and the optimization of the subsequent chemical reactions.
Optimization of the final oxidation step to form the disulfide bond is a key aspect of the synthesis. nih.gov This involves a systematic approach to refining reaction conditions to maximize yield and purity.
Table 1: Parameters for Reaction Optimization
| Parameter | Considerations | Potential Impact |
|---|---|---|
| Solvent | Polarity, solubility of reactants and products. | Affects reaction rate and side product formation. |
| Temperature | Reaction kinetics and stability of the product. | Higher temperatures may increase reaction rate but can also lead to decomposition. |
| Oxidizing Agent | Reactivity and selectivity (e.g., potassium permanganate, hydrogen peroxide, iodine). | Influences reaction efficiency and the profile of impurities. |
| pH | Stability of the dithiocarbamate (B8719985) precursor and the disulfide product. | Controls the rate of oxidation and prevents unwanted side reactions. |
| Reaction Time | Ensuring complete conversion of the starting material. | Insufficient time leads to low yield; excessive time can promote side reactions. |
By carefully controlling these parameters, the synthesis can be tailored to produce this compound with high isotopic purity and in good yield, minimizing the formation of impurities. gsconlinepress.com
Purification and Isolation Techniques for Deuterated Sulfiram Compounds
The final stage in the synthesis of this compound is the purification and isolation of the target compound from the reaction mixture. The goal is to remove any unreacted starting materials, byproducts, and other impurities. moravek.com
Several standard purification techniques can be employed:
Crystallization: This technique involves dissolving the crude product in a suitable solvent at a high temperature and then allowing it to cool slowly. The pure compound crystallizes out of the solution, leaving impurities behind. moravek.com
Filtration: Used to separate the solid purified product from the solvent and dissolved impurities. moravek.com
Chromatography: High-performance liquid chromatography (HPLC) is a powerful method for separating the target compound from closely related impurities with high precision. moravek.com For deuterated compounds, specialized chromatographic techniques are sometimes necessary.
Supercritical Fluid Chromatography (SFC): This method can be advantageous for purifying deuterated compounds as it can reduce the back-exchange of deuterium for hydrogen, which can sometimes occur with conventional liquid chromatography methods. google.com
The choice of purification method depends on the physical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity for analytical applications.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| This compound | C₁₀D₂₀N₂S₄ | The target deuterated compound. |
| Tetraethylthiuram disulfide (Disulfiram) | C₁₀H₂₀N₂S₄ | The non-deuterated parent compound. |
| Diethyldithiocarbamate-d10 Sodium salt | C₅D₁₀NNaS₂ | Key deuterated precursor for this compound synthesis. |
| Diethylamine | (C₂H₅)₂NH | A precursor for the non-deuterated dithiocarbamate. nih.gov |
| Carbon disulfide | CS₂ | A reactant in the synthesis of dithiocarbamates. researchgate.netnih.gov |
| Sodium diethyldithiocarbamate | C₅H₁₀NNaS₂ | The non-deuterated precursor to Disulfiram. |
| Deuterium oxide | D₂O | A common source of deuterium for H-D exchange reactions. researchgate.net |
| Palladium on carbon (Pd/C) | Pd/C | A heterogeneous catalyst used in H-D exchange reactions. researchgate.net |
| Ruthenium (Ru) complexes | - | Catalysts used for stereoretentive deuteration. nih.gov |
| Tween 80 | C₆₄H₁₂₄O₂₆ | A surfactant mentioned in the context of formulation optimization. gsconlinepress.com |
Advanced Analytical Characterization of Sulfiram D10 and Its Research Intermediates
Spectroscopic Methodologies for Isotopic Verification
Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium (B1214612) atoms into the molecular structure of Sulfiram-d10 and for assessing its isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and can be adapted for the analysis of deuterated compounds.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The remaining proton signals can confirm the integrity of the non-deuterated parts of the molecule. spectralservice.de Isotopic chemical shift effects can cause upfield shifts for protons adjacent to deuterated centers, providing further evidence of successful labeling. nih.gov
²H-NMR Spectroscopy: Direct detection of deuterium by ²H-NMR provides definitive proof of deuteration. The resulting spectrum will show signals corresponding to the chemical environments of the deuterium atoms. spectralservice.denih.gov The integration of these signals can be used to determine the relative abundance of deuterium at different positions within the molecule. spectralservice.de For quantitative analysis, a known reference compound can be used to determine the degree of deuteration. spectralservice.de
A combined approach using both ¹H and ²H-NMR is often employed to gain a comprehensive understanding of the isotopic labeling pattern. spectralservice.de
Mass Spectrometry (MS) for Isotopic Purity and Distribution
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to assess its isotopic composition. almacgroup.com
For this compound, high-resolution mass spectrometry (HR-MS) is particularly valuable. It allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which will be higher than that of the unlabeled Disulfiram (B1670777) due to the presence of ten deuterium atoms. The theoretical and experimentally observed isotopic distribution patterns are compared to confirm the level of deuteration. rsc.orgspectroscopyonline.com
The isotopic purity can be calculated by analyzing the intensities of the different isotopic peaks in the mass spectrum. rsc.org For instance, in the analysis of d20-disulfiram, selected reaction monitoring (SRM) was used to follow the transition of m/z 317.2 to 126.1, which is distinct from the transition of the unlabeled compound (m/z 297.2 to 116.1). oup.com This allows for precise quantification of the deuterated species.
Table 1: Theoretical vs. Experimental Mass Spectrometric Data for a Deuterated Compound
| Isotopic Species | Theoretical m/z | Experimental m/z | Relative Abundance (%) |
|---|---|---|---|
| M+0 (Unlabeled) | 296.06 | 296.06 | < 1% |
| M+10 (this compound) | 306.12 | 306.12 | > 98% |
Note: This table is illustrative and actual values may vary based on experimental conditions.
Chromatographic Separation Techniques for Deuterated Species
Chromatographic methods are essential for separating this compound from its unlabeled counterpart, metabolites, and other components in a sample matrix.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical chemistry. For the analysis of Sulfiram (B1681190) and its metabolites, reversed-phase HPLC is commonly employed. nih.gov In a study quantifying a metabolite of Disulfiram, a Waters HSS T3 column was used with an isocratic mobile phase of 0.1% formic acid in water and methanol. nih.gov
When analyzing deuterated compounds, it is important to note that isotopic substitution can sometimes lead to slight differences in retention times compared to the unlabeled analyte. scispace.comcolab.ws The use of deuterium oxide (D₂O) as a mobile phase component in HPLC has also been explored, which can be advantageous for subsequent analysis by NMR and MS. researchgate.netnih.gov
Table 2: Example HPLC Method Parameters for Disulfiram-related Compounds
| Parameter | Condition |
|---|---|
| Column | Waters HSS T3, 2.1 x 100mm, 1.8 µm nih.gov |
| Mobile Phase | 0.1% Formic Acid in Water: 0.1% Formic Acid in Methanol (22:78, v/v) nih.gov |
| Flow Rate | 0.200 mL/min nih.gov |
| Injection Volume | 10 µL nih.gov |
| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) nih.gov |
Gas Chromatography (GC) for Volatile Metabolite Analysis
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile compounds, including some metabolites of Disulfiram. rsc.org The separation in GC is based on the volatility and interaction of the analytes with the stationary phase. uta.edu
For volatile metabolites, headspace GC-MS can be a convenient method for analysis. rsc.org Deuterated compounds can be used as internal standards to monitor and correct for variations during the analysis. ersnet.orgoup.com The mass difference between the deuterated and non-deuterated analytes is the primary factor for their differentiation in the mass spectrometer, although the position of the deuterium atom can also influence chromatographic retention. uta.edu
Application of this compound as an Internal Standard in Quantitative Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalytical methods. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to all samples, including calibrators and quality controls. wuxiapptec.com
By using a stable isotope-labeled internal standard (SIL-IS) like this compound, variations that can occur during sample preparation, such as extraction and reconstitution, as well as matrix effects in the mass spectrometer, can be effectively compensated for. scispace.comwuxiapptec.com This is because the SIL-IS and the analyte co-elute and experience similar ionization suppression or enhancement. wuxiapptec.com
In a typical quantitative LC-MS/MS assay, the response ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of the analyte in unknown samples. nih.gov For example, in the quantification of Disulfiram, d20-disulfiram was used as the internal standard, and the assay demonstrated good linearity and precision. oup.com The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, leading to improved accuracy and precision of the results. scispace.combiopharmaservices.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Disulfiram |
| Disulfiram-d20 |
| Deuterium Oxide |
| Formic Acid |
| Methanol |
Mechanistic Elucidation of Sulfiram D10 and Analogues in Biological Systems
Investigation of Enzyme Inhibition Kinetics Using Deuterated Probes
The unique physical properties of deuterated compounds like Sulfiram-d10, including altered bond vibrational frequencies and enhanced stability, make them invaluable for investigating reaction mechanisms and enzyme dynamics. scbt.com The use of deuterated internal standards is crucial for the accurate quantification of metabolites in biological fluids and tissues, providing the precision needed for detailed kinetic analysis. researchgate.net
Acetaldehyde (B116499) Dehydrogenase (ALDH) Inhibition Studies
The primary and most well-known action of disulfiram (B1670777), the non-deuterated analogue of this compound, is the inhibition of aldehyde dehydrogenase (ALDH). mdpi.comnih.gov This enzyme family is critical for the detoxification of both endogenous and exogenous aldehydes. mdpi.com By inhibiting ALDH, disulfiram leads to the accumulation of acetaldehyde following ethanol (B145695) consumption. nih.gov
Systematic studies combining enzyme inhibition assays with electrospray ionization-mass spectrometry (ESI-MS) have revealed a complex mechanism. While disulfiram (DSF) itself causes complete inhibition of yeast ALDH (yALDH) in vitro, this inhibition is reversible with the addition of dithiothreitol (B142953) (DTT) at pH 7.5 and does not involve the formation of a stable covalent adduct with the enzyme. nih.gov This suggests an in-vitro mechanism involving the oxidation of the enzyme's active site. nih.gov
However, the in-vivo inhibition is primarily attributed to its metabolites. researchgate.netnih.gov Disulfiram is metabolized to S-methyl-N,N-diethylthiolcarbamate sulfoxide (B87167) (MeDTC-SO), which is a potent inhibitor of mitochondrial low Km ALDH. researchgate.netnih.gov Unlike its parent compound, MeDTC-SO abolishes ALDH activity by forming a covalent carbamoyl (B1232498) protein adduct, which corresponds to a mass increase of approximately 100 Da on the enzyme. nih.gov This adduct is stable and cannot be reversed by DTT at physiological pH, explaining the long-lasting effect of the drug. nih.gov The use of deuterated standards, such as this compound, is instrumental in such studies for accurately tracking the formation of these reactive metabolites and their subsequent adduction to the target enzyme. researchgate.net
| Inhibitor | Observed Effect on yALDH | Mechanism | Reversibility with Dithiothreitol (DTT) | Source |
|---|---|---|---|---|
| Disulfiram (DSF) | Complete enzyme inhibition | Oxidation of the active site; no stable adduct formed | Completely reversible at pH 7.5 | nih.gov |
| Methyl Diethylthiocarbamoyl-sulfoxide (MeDTC-SO) | Complete enzyme inhibition | Formation of a covalent carbamoyl protein adduct (+~100 Da mass increase) | Not reversible at pH 7.5; full recovery at pH 9.0 | nih.gov |
Dopamine (B1211576) Beta-Hydroxylase (DBH) Pathway Analysis
Beyond its effects on alcohol metabolism, disulfiram is a potent, direct inhibitor of dopamine β-hydroxylase (DBH). scbt.comnih.govwikipedia.org DBH is a copper-containing enzyme that plays a vital role in the catecholamine biosynthesis pathway by catalyzing the conversion of dopamine to norepinephrine (B1679862). uniprot.orgnih.govresearchgate.net Disulfiram and its analogues function by binding to the copper active site of the enzyme, thereby impeding its catalytic function. scbt.com This inhibition is considered irreversible. scbt.com
The inhibition of DBH disrupts the normal balance of catecholamines, leading to a decrease in norepinephrine levels and a corresponding increase in dopamine levels. nih.govnih.govnih.gov This alteration of the dopamine-to-norepinephrine ratio is a key aspect of its mechanism of action in various therapeutic contexts. nih.gov Studies using mice with varying genetic dosages of the DBH gene demonstrate that disulfiram administration significantly decreases norepinephrine and increases dopamine in the prefrontal cortex, with the effects of genotype and the inhibitor appearing to be additive. nih.gov The use of isotopically labeled probes like this compound is critical for elucidating these pathways, as the label enhances stability and provides a clear marker for tracking the inhibitor's impact on neurotransmitter metabolism in complex neurological systems. scbt.com
| Genotype/Treatment | Effect on Prefrontal Cortex (PFC) Norepinephrine (NE) | Effect on Prefrontal Cortex (PFC) Dopamine (DA) | Effect on NE to DA Ratio | Source |
|---|---|---|---|---|
| Dbh +/- vs. +/+ (Wild-type) | Slightly reduced | Increased twofold | Reduced by ~35% | nih.gov |
| Disulfiram in +/+ and +/- mice | Significantly decreased | Significantly increased | Significantly reduced (additive effect with genotype) | nih.gov |
Metallo-β-Lactamase (MBL) Interaction Studies
Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. researchgate.netdovepress.comnih.gov Disulfiram has been identified as a potent inhibitor of MBLs, such as New Delhi metallo-β-lactamase 1 (NDM-1). rsc.orgexlibrisgroup.com
Research indicates that disulfiram employs a dual-functional mechanism to neutralize MBLs. rsc.orgexlibrisgroup.com Firstly, the disulfiram molecule can directly and covalently bind to the enzyme, specifically by forming a disulfide (S-S) bond with the Cys208 residue of NDM-1. rsc.orgexlibrisgroup.com Secondly, a copper-containing metabolite of disulfiram, Cu(DTC)₂, can inactivate the enzyme through a different route: by oxidizing the Zn(II) thiolate site within the enzyme's active center. rsc.orgexlibrisgroup.com This dual inhibitory potential, targeting both the protein structure and its metallic cofactor site, makes it effective against different subclasses of MBLs. rsc.org The ability to trace the inhibitor and its metabolites using a deuterated probe like this compound is essential for fully characterizing such multifaceted interaction mechanisms in the complex environment of a bacterial cell.
| Inhibiting Species | Target Site on NDM-1 | Mechanism of Action | Source |
|---|---|---|---|
| Disulfiram | Cysteine 208 residue | Covalent modification via formation of a disulfide bond | rsc.orgexlibrisgroup.com |
| Cu(DTC)₂ (Copper-containing metabolite) | Zn(II) thiolate active site | Inactivation via oxidation | rsc.orgexlibrisgroup.com |
Other Enzyme-Substrate Interactions
The reactivity of disulfiram and its metabolites extends to other enzymes beyond ALDH and DBH. Its action often involves mechanisms like copper chelation or interaction with critical protein residues. nih.gov One notable example is the inhibition of gasdermin D (GSDMD). medchemexpress.commednexus.org GSDMD is a key protein in the inflammasome pathway, and its cleavage leads to the formation of pores in the cell membrane, resulting in a type of inflammatory cell death known as pyroptosis. medchemexpress.com Disulfiram has been shown to inhibit GSDMD pore formation. medchemexpress.com This action has implications for regulating inflammatory processes like sepsis, where disulfiram-mediated GSDMD inhibition can abrogate NETosis (the formation of neutrophil extracellular traps) and reduce systemic inflammation. mednexus.org
| Enzyme/Protein Target | Biological Pathway | Effect of Inhibition | Source |
|---|---|---|---|
| Gasdermin D (GSDMD) | Inflammasome signaling, Pyroptosis, NETosis | Inhibits pore formation, reduces inflammation | medchemexpress.commednexus.org |
| Thiopurine methyltransferase (TPMT) | Drug metabolism | Catalyzes the S-methylation of the disulfiram metabolite DDC | nih.gov |
| Cytochrome P450 2E1 (CYP2E1) | Metabolism / Bioactivation | Converts S-methyl DDC sulfoxide to its sulfone form | nih.gov |
Molecular Interactions with Cellular Components
The biological effects of this compound and its analogues are underpinned by their direct molecular interactions with various cellular components, primarily proteins. These interactions often involve the formation of stable covalent bonds or the dynamic exchange with sulfur-containing functional groups.
Protein Adduct Formation and Thiol-Disulfide Exchange Mechanisms
A principal mechanism of action for disulfiram's metabolites is the formation of covalent protein adducts. nih.govmdpi.com Reactive metabolites can form bonds with nucleophilic sites on proteins, such as the sulfhydryl group of cysteine or amine groups on lysine (B10760008) and histidine. mdpi.commdpi.com As established in the study of ALDH, the metabolite MeDTC-SO carbamoylates the enzyme, forming a stable adduct that results in its inactivation. nih.gov Another critical interaction involves the complex of diethyldithiocarbamate (B1195824) (DTC) with copper (Cu(DTC)₂), which is considered the active anticancer metabolite and targets proteins such as NPL4. nih.gov
Underlying many of these interactions is the process of thiol-disulfide exchange. libretexts.org Disulfiram itself is a disulfide compound and can react with free thiol groups (-SH), such as those on cysteine residues within proteins. libretexts.orgnih.gov This reaction involves a nucleophilic attack by a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new, mixed disulfide and the release of a thiol. researchgate.netresearchgate.net This exchange is a fundamental redox process that can alter protein structure and function. libretexts.org The inhibition of the metallo-β-lactamase NDM-1 through the formation of a disulfide bond with its Cys208 residue is a direct example of this mechanism. rsc.orgexlibrisgroup.com The high concentration of reduced glutathione (B108866) (GSH), a thiol-containing coenzyme, in the intracellular environment means that thiol-disulfide exchange reactions are ubiquitous and play a key role in maintaining cellular redox homeostasis. libretexts.orgnih.gov
| Interaction Type | Reacting Species | Cellular Target | Mechanism/Outcome | Source |
|---|---|---|---|---|
| Protein Adduct Formation (Carbamoylation) | MeDTC-SO | Aldehyde Dehydrogenase (ALDH) | Covalent modification of the enzyme, leading to irreversible inhibition. | nih.gov |
| Thiol-Disulfide Exchange | Disulfiram | Metallo-β-Lactamase (NDM-1) Cys208 | Formation of a mixed disulfide bond, inactivating the enzyme. | rsc.orgexlibrisgroup.com |
| Protein Targeting by Metallo-complex | Cu(DTC)₂ | NPL4 protein | The DTC-Cu complex is the active form that binds to target proteins. | nih.gov |
| Redox Reaction | Cu(DTC)₂ | NDM-1 Zn(II) thiolate site | Oxidation of the active site, leading to enzyme inactivation. | rsc.org |
Modulation of Inflammasome Pathways and GSDMD Pore Formation
Inflammasomes are critical multiprotein complexes of the innate immune system that, upon activation by pathogens or danger signals, trigger inflammatory responses. pharmgkb.org A key event in this cascade is the cleavage of Gasdermin D (GSDMD) by activated caspases (such as caspase-1). pharmgkb.orgmdpi.com The N-terminal fragment of GSDMD then oligomerizes and inserts into the plasma membrane, forming pores that lead to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and induce a form of inflammatory cell death known as pyroptosis. frontiersin.orgnih.gov
Disulfiram has been identified as a direct inhibitor of the inflammasome pathway, with its primary target being the GSDMD protein itself. nih.govnih.gov Research demonstrates that disulfiram does not prevent the initial steps of inflammasome activation, such as the assembly of the ASC (Apoptosis-associated speck-like protein containing a CARD) specks or the cleavage of pro-caspase-1 and pro-IL-1β. nih.gov Instead, it acts downstream by directly preventing the formation of GSDMD pores. nih.gov This inhibition effectively blocks the release of mature IL-1β and subsequent pyroptotic cell death. nih.gov
The mechanism of inhibition involves the covalent modification of a specific cysteine residue on GSDMD (Cys191 in humans) by disulfiram. nih.gov This modification physically obstructs the GSDMD N-terminal fragment from oligomerizing and perforating the cell membrane. nih.gov By targeting the final executioner step of pyroptosis, disulfiram serves as a potent modulator of inflammasome-driven inflammation. nih.govnih.gov
| Pathway Step | Component | Effect of Disulfiram | Reference |
|---|---|---|---|
| Inflammasome Assembly | ASC Speck Formation | No significant inhibition. | nih.gov |
| Caspase Activation | Caspase-1 Cleavage | No significant inhibition. | nih.gov |
| GSDMD Processing | GSDMD Cleavage | Permitted; cleavage from pro-GSDMD to GSDMD-NT occurs. | nih.gov |
| Pore Formation | GSDMD-NT Pore Assembly | Directly inhibited via covalent modification. | nih.govnih.gov |
| Cytokine Release | IL-1β Secretion | Blocked due to inhibition of pore formation. | nih.gov |
| Cell Death | Pyroptosis | Prevented. | nih.govnih.gov |
Intracellular Reactive Oxygen Species (ROS) Generation and Detoxification Pathways
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as key signaling molecules in various cellular processes. oncotarget.com However, an imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, which can damage cellular components. nih.gov Disulfiram and its primary metabolite, diethyldithiocarbamate (DDC), have a complex, dual role in modulating intracellular ROS levels.
ROS Generation: The interaction of disulfiram/DDC with intracellular metal ions, particularly copper, is a significant mechanism for ROS generation. frontiersin.org The chelation of copper by DDC forms a complex, Cu(DDC)₂, which is a potent pro-oxidant. pharmgkb.orgfrontiersin.org This complex can engage in redox cycling, leading to the production of ROS. frontiersin.org This induced oxidative stress is a key mechanism behind some of its therapeutic effects, as it can activate pro-apoptotic pathways such as the ROS-JNK signaling cascade. nih.govtandfonline.com
Interaction with Detoxification Pathways: The primary cellular defense against oxidative stress is the glutathione (GSH) system. nih.govresearchgate.net Glutathione, a tripeptide thiol, directly neutralizes ROS and is a critical cofactor for antioxidant enzymes. Disulfiram has been shown to interfere with this detoxification pathway. It can induce the irreversible oxidation of glutathione, leading to its depletion. nih.govresearchgate.net By diminishing the cellular pool of GSH, disulfiram compromises the cell's capacity to buffer against oxidative stress, thereby sensitizing it to ROS-induced damage. nih.gov This inhibition of the primary ROS detoxification system, coupled with the direct generation of ROS via copper complexes, underscores the profound impact of the compound on cellular redox homeostasis. frontiersin.org
| Aspect | Mechanism | Outcome | Reference |
|---|---|---|---|
| ROS Generation | Formation of the Cu(DDC)₂ complex, which undergoes redox cycling. | Increased intracellular ROS levels, leading to oxidative stress. | frontiersin.orgnih.gov |
| Inhibition of ROS Detoxification | Irreversible oxidation and depletion of the glutathione (GSH) pool. | Reduced cellular antioxidant capacity, increased vulnerability to oxidative damage. | nih.govresearchgate.net |
Photochemical Transformation Pathways of this compound
The stability of disulfiram, and by extension this compound, can be influenced by light. Photochemical transformation involves the absorption of light energy, which can lead to the breaking of chemical bonds and the formation of new products. For disulfiram, the central disulfide bond (S-S) is a potential site for such reactions.
Computational and experimental studies on thiuram disulfides suggest that they can undergo transformation through both thermal and photochemical pathways. researchgate.net The photolytic pathway is considered more feasible for the conversion of related monosulfide compounds into disulfides, implying that the disulfide bond itself is photo-labile. researchgate.netniscpr.res.in
The proposed primary photochemical event for a disulfide like disulfiram is the homolytic cleavage of the S-S bond upon absorption of sufficient energy, typically from UV radiation. niscpr.res.in This process generates two thiyl radicals (Et₂N-C(S)-S•).
Proposed Photochemical Pathway:
Photoexcitation: Disulfiram absorbs a photon of light (hν), promoting the molecule to an excited state.
(C₂H₅)₂NC(S)S-SC(S)N(C₂H₅)₂ + hν → [(C₂H₅)₂NC(S)S-SC(S)N(C₂H₅)₂]*
Homolytic Cleavage: The excited molecule undergoes cleavage of the weak disulfide bond to yield two dithiocarbamoyl radicals.
[(C₂H₅)₂NC(S)S-SC(S)N(C₂H₅)₂]* → 2 (C₂H₅)₂NC(S)S•
Radical Reactions: These highly reactive radicals can then participate in a variety of subsequent reactions, such as abstracting hydrogen atoms from solvent molecules or recombining. The exact final products would depend on the reaction environment (e.g., solvent, presence of oxygen).
While disulfiram has low absorption of light at wavelengths greater than 290 nm (the range of sunlight reaching the Earth's surface), photochemical reactions can still occur under specific conditions, such as exposure to artificial UVA light sources or in the presence of photosensitizers. nih.govfrontiersin.org
| Step | Description | Chemical Equation | Reference |
|---|---|---|---|
| 1. Excitation | Molecule absorbs light energy. | DS + hν → [DS] | researchgate.netniscpr.res.in |
| 2. Bond Cleavage | Homolytic cleavage of the disulfide bond in the excited state. | [DS] → 2 DDC• (thiyl radicals) | researchgate.netniscpr.res.in |
| 3. Propagation/Termination | Radicals react with surrounding molecules or each other. | DDC• + RH → DDCH + R• | niscpr.res.in |
Metabolic Fate and Biotransformation Studies of Sulfiram D10
Identification of Deuterated Metabolites and Degradation Products
Upon administration, Sulfiram-d10 is expected to follow the same metabolic pathways as Disulfiram (B1670777), resulting in a series of deuterated metabolites. The primary metabolic process involves the reduction of the disulfide bond. pharmgkb.org
Upon ingestion, Disulfiram is rapidly converted to its deuterated primary metabolite, diethyldithiocarbamic acid-d10 (DDC-d10), particularly in the acidic environment of the stomach and through the action of endogenous thiols like glutathione (B108866). pharmgkb.org DDC-d10 is unstable and can undergo further biotransformation or degradation. pharmgkb.org One pathway involves decomposition into diethylamine-d10 and carbon disulfide. pharmgkb.org Alternatively, DDC-d10 can be conjugated, for example, with glucuronic acid to form DDC-d10-glucuronide, or undergo methylation. pharmgkb.org
Methylation of DDC-d10 results in S-methyl-diethyldithiocarbamate-d10 (S-methyl-DDC-d10). pharmgkb.org This metabolite is then subject to further oxidation. pharmgkb.orgnih.gov The knowledge of these pathways is critical for identifying the specific mass spectral signatures of the deuterated metabolites in analytical studies. rsc.org
Table 1: Potential Deuterated Metabolites of this compound
| Parent Compound | Metabolite Name | Abbreviation | Metabolic Process |
| This compound | Diethyldithiocarbamic acid-d10 | DDC-d10 | Reduction |
| DDC-d10 | Diethylamine-d10 | - | Decomposition |
| DDC-d10 | Carbon Disulfide | CS₂ | Decomposition |
| DDC-d10 | DDC-d10 Glucuronide | - | Glucuronidation |
| DDC-d10 | S-methyl-diethyldithiocarbamate-d10 | S-methyl-DDC-d10 | Methylation |
| S-methyl-DDC-d10 | S-methyl-N,N-diethylthiolcarbamate sulfoxide-d10 | DETC-MeSO-d10 | S-oxidation |
| DETC-MeSO-d10 | S-methyl-N,N-diethylthiolcarbamate sulfone-d10 | DETC-MeSO₂-d10 | S-oxidation |
In vitro studies using hepatic microsomes are essential for elucidating the metabolic pathways of drugs. mdpi.comresearchgate.net For Disulfiram, these studies have demonstrated that its metabolites undergo significant transformation in the liver. nih.govnih.gov Human liver microsomes contain a host of enzymes, including cytochrome P450s, that are crucial for drug metabolism. mdpi.comfda.gov
Studies on Disulfiram show that its reductive metabolite, diethyldithiocarbamate (B1195824) (DDC), can be further metabolized by microsomal enzymes. nih.gov Specifically, the S-methylated metabolite of DDC is oxidized to S-methyl N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO) and subsequently to the sulfone derivative. pharmgkb.orgnih.gov These S-oxidation reactions are a key part of the hepatic metabolism of the compound. acibadem.edu.tr In vitro experiments have shown that DDC itself can directly inhibit microsomal enzyme activities. nih.govnih.gov The use of this compound in such assays allows for precise quantification and differentiation of the parent compound from its metabolites via mass spectrometry. medchemexpress.com
The intracellular fate of this compound is dictated by the cellular machinery that metabolizes its non-deuterated form. Upon entering cells, Disulfiram is rapidly reduced to DDC by intracellular thiols and enzymes such as erythrocytic glutathione reductases. pharmgkb.org This initial conversion is crucial as DDC and its subsequent metabolites are believed to be the active agents. nih.gov
Studies on various cell types, including microorganisms, have provided insights into its intracellular effects. In Staphylococcus aureus, Disulfiram has been shown to disrupt central glucose catabolism, induce oxidative stress, and perturb redox homeostasis. nih.gov In Mycobacterium tuberculosis, it targets the enzyme homoserine acetyltransferase (MetA), which is involved in methionine biosynthesis, thereby altering the methionine pool and redox balance. biorxiv.org The deuterated label on this compound would be carried by its metabolites as they interact with these intracellular targets and pathways, allowing researchers to trace their distribution and effects within the cell.
In Vitro Hepatic Microsomal Metabolism Studies
Role of Deuteration in Tracing Metabolic Pathways
Deuterium (B1214612) labeling is a powerful technique in metabolic research. symeres.com The substitution of hydrogen with deuterium creates a stable, heavier isotope that does not typically alter the fundamental chemical properties of the molecule but provides a distinct mass signature. bioscientia.de This is invaluable for distinguishing the administered drug and its metabolites from endogenous compounds in complex biological samples. symeres.commedchemexpress.com
The primary advantages of using this compound for metabolic studies include:
Metabolite Identification : The unique mass of deuterium makes it easier to identify drug-derived metabolites using mass spectrometry (MS), as they will appear at a higher mass-to-charge ratio than their non-deuterated counterparts. symeres.comrsc.org
Pathway Elucidation : By tracking the appearance and disappearance of various deuterated species over time, researchers can map the sequence of metabolic reactions and determine the relative importance of different pathways. isotope.comescholarship.org
Quantitative Analysis : Deuterated compounds like this compound are ideal internal standards for quantitative assays (e.g., LC-MS/MS), enabling precise measurement of the non-deuterated drug's concentration in biological fluids and tissues. medchemexpress.com
Kinetic Isotope Effect : The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes slow down metabolic reactions that involve the cleavage of this bond. This "kinetic isotope effect" can be exploited to investigate reaction mechanisms. symeres.com
Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses magnetic resonance spectroscopy (MRS) to track the fate of deuterated substrates, offering spatial and temporal information about metabolic fluxes in vivo. isotope.comescholarship.org
Enzymatic Biotransformation and Enzyme Systems Involved
The biotransformation of Disulfiram, and by extension this compound, involves several key enzyme systems. The initial reduction to DDC is mediated by glutathione reductases. pharmgkb.org Following this, DDC undergoes conjugation and methylation reactions.
The methylation of DDC to form S-methyl-DDC is catalyzed by the cytoplasmic enzyme thiopurine methyltransferase (TPMT). pharmgkb.org This is a significant step, as the methylated metabolites are substrates for subsequent oxidative metabolism. pharmgkb.org The metabolites of Disulfiram are also potent inhibitors of other enzymes, most notably aldehyde dehydrogenase (ALDH), which is the basis for its therapeutic use. nih.govnih.gov
The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, plays a central role in the metabolism of a vast number of drugs. nih.gov Disulfiram and its metabolites have complex interactions with this system. nih.gov
Research has shown that metabolites of Disulfiram are further converted by CYP enzymes. For instance, the conversion of S-methyl-DDC to its sulfoxide and sulfone derivatives is carried out by the monooxygenase CYP2E1. pharmgkb.org
Furthermore, Disulfiram and its metabolites can act as inhibitors and inducers of CYP enzymes. nih.govnih.gov
Inhibition : Disulfiram and its metabolite DDC are known to inhibit CYP2E1. pharmgkb.orgnih.gov This inhibition is rapid and can lead to a decrease in the metabolism of other substances that are substrates for this enzyme. nih.gov
Induction : In contrast to the inhibition of CYP2E1, studies in rats have shown that Disulfiram treatment can markedly induce another isozyme, CYP2B1. nih.gov
These interactions are clinically significant as they can lead to drug-drug interactions, altering the metabolism and potential toxicity of co-administered drugs. nih.govnih.gov Using this compound helps in studying these specific enzyme-substrate and enzyme-inhibitor interactions without interference from endogenous compounds.
Table 2: Enzyme Systems Involved in this compound Metabolism
| Enzyme System | Role in Metabolism | Interaction |
| Glutathione Reductases | Reduction of this compound to DDC-d10 | Substrate Metabolism |
| Thiopurine Methyltransferase (TPMT) | Methylation of DDC-d10 | Substrate Metabolism |
| Aldehyde Dehydrogenase (ALDH) | - | Inhibition by metabolites |
| Cytochrome P450 2E1 (CYP2E1) | Oxidation of S-methyl-DDC-d10 | Substrate Metabolism & Inhibition |
| Cytochrome P450 2B1 (CYP2B1) | - | Induction |
Deuterium Kinetic Isotope Effects Kie in Sulfiram D10 Research
Theoretical Framework of KIE in Reaction Rate Determination
The theoretical foundation of the kinetic isotope effect lies in the principles of quantum mechanics and transition state theory. nih.govepo.org A chemical bond can be modeled as a harmonic oscillator, which possesses a certain amount of vibrational energy even in its lowest energy state, known as the zero-point energy (ZPE). github.io The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the connected atoms.
A bond containing a heavier isotope, such as the carbon-deuterium (C-D) bond in Sulfiram-d10, has a lower vibrational frequency than the corresponding carbon-protium (C-H) bond in unlabeled Sulfiram (B1681190). libretexts.org Consequently, the C-D bond has a lower ZPE, making it more stable and requiring more energy to be broken. snnu.edu.cn
According to transition state theory, for a reaction to occur, the reactants must pass through a high-energy transition state. The energy required to reach this state is the activation energy. Because the C-D bond has a lower ground state energy, the activation energy for a reaction involving the cleavage of a C-D bond is higher than that for a C-H bond, assuming the bond is being broken or formed in the rate-determining step of the reaction. github.ioresearchgate.net This difference in activation energy leads to a slower reaction rate for the deuterated compound. libretexts.org
The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD):
KIE = kH / kD
A "normal" primary KIE (kH/kD > 1) is observed when the C-H/C-D bond is broken in the rate-limiting step. github.io The magnitude of this effect can help elucidate the geometry of the transition state. For instance, the theoretical maximum for a primary C-H/C-D KIE at room temperature is approximately 7, which corresponds to a transition state where the bond is completely broken. github.io Conversely, an "inverse" KIE (kH/kD < 1) can occur, often when the isotopic substitution leads to a stiffening of vibrational modes in the transition state relative to the ground state. github.io
In the context of this compound, its metabolism, particularly by cytochrome P450 enzymes, is expected to involve the cleavage of C-H bonds on the ethyl groups. pharmgkb.org Therefore, a significant primary KIE would be anticipated, indicating that this C-H bond cleavage is a rate-determining step in its metabolic pathway. nih.gov
Experimental Methodologies for KIE Measurement
The experimental determination of the KIE for a compound like this compound involves comparing its reaction rate with that of its non-deuterated isotopologue, Sulfiram. This is typically achieved through competitive or non-competitive experiments. pharmgkb.orgwikipedia.org Several analytical techniques are employed to precisely measure these rates. portico.org
Common Experimental Techniques:
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for KIE studies. portico.org In a competitive experiment, a mixture of Sulfiram and this compound is reacted, and the relative amounts of the remaining reactants or the formed products are measured over time. The mass difference between the deuterated and non-deuterated molecules allows for their distinct detection and quantification. portico.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to measure KIEs, especially with modern techniques like 2D HSQC (Heteronuclear Single Quantum Coherence) spectroscopy. libretexts.org This method can determine the isotopic ratios at specific sites within a molecule at natural abundance or in labeled compounds, allowing for the calculation of rate constants. libretexts.org
Illustrative Experimental Data:
While specific published KIE studies on this compound are not available, one can construct a hypothetical data table based on typical findings for deuterated pharmaceuticals. The following table illustrates data that might be obtained from a competitive experiment studying the metabolism of Sulfiram and this compound by a liver microsome preparation containing cytochrome P450 enzymes.
| Time (minutes) | [Sulfiram] (µM) | [this compound] (µM) | Fraction Reacted (Sulfiram) | Fraction Reacted (this compound) |
| 0 | 50.0 | 50.0 | 0.00 | 0.00 |
| 10 | 35.5 | 42.0 | 0.29 | 0.16 |
| 20 | 25.2 | 35.3 | 0.50 | 0.29 |
| 30 | 17.8 | 29.6 | 0.64 | 0.41 |
| 60 | 6.4 | 17.6 | 0.87 | 0.65 |
From such data, the rate constants (kH for Sulfiram and kD for this compound) can be determined by plotting the natural logarithm of the concentration against time. The KIE is then calculated as the ratio of these rate constants.
Interpretation of KIE Data for Reaction Mechanism Elucidation
The interpretation of KIE data is fundamental to elucidating reaction mechanisms. acs.orgnih.gov For this compound, the magnitude of the measured deuterium (B1214612) KIE provides direct evidence about the rate-determining step of its metabolic transformation. msudenver.edu
Secondary KIE: Smaller KIE values (typically 1.0-1.4 for normal KIEs or <1.0 for inverse KIEs) are known as secondary KIEs. These arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. pharmgkb.org They are often caused by changes in hybridization (e.g., sp3 to sp2) or steric environment between the ground state and the transition state. Observing a secondary KIE could provide more subtle details about the structure of the transition state.
Absence of KIE: If the KIE is close to unity (kH/kD ≈ 1), it suggests that C-H bond cleavage is not involved in the rate-determining step. In this scenario, another step, such as substrate binding to the enzyme or product release, would be the slowest part of the reaction. nih.gov
Hypothetical Research Finding and Interpretation:
Let's assume a hypothetical study on this compound metabolism yields the following results:
| Compound | Rate Constant (k) | KIE (kH/kD) |
| Sulfiram | 0.045 min⁻¹ | 4.1 |
| This compound | 0.011 min⁻¹ |
A KIE value of 4.1 is a substantial primary kinetic isotope effect. The interpretation of this result would be that the cleavage of a C-H/C-D bond on an ethyl group is a major component of the rate-determining step in the metabolic pathway of Sulfiram. This finding would support a mechanism where an enzyme, likely a cytochrome P450, abstracts a hydrogen atom from one of the ethyl groups, leading to subsequent breakdown of the molecule. This slowing of metabolism is the fundamental principle behind using deuteration to improve the pharmacokinetic profiles of certain drugs. nih.gov
In Vitro Research Applications of Sulfiram D10 in Cellular Models
Cellular Pathway Modulation and Signal Transduction Investigations
The modulation of cellular pathways is a cornerstone of understanding a compound's therapeutic potential. In vitro studies utilizing cellular models have been instrumental in mapping the influence of Sulfiram (B1681190)/Disulfiram (B1670777) on key signaling cascades involved in cancer progression and resistance. Sulfiram-d10 can be employed in such studies to differentiate the parent compound from its metabolites and to clarify their respective roles in pathway modulation.
NF-κB Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and immunity, and its dysregulation is a hallmark of many cancers. aacrjournals.org In vitro research has demonstrated that Disulfiram, often in complex with copper (DSF/Cu), is a potent inhibitor of the NF-κB pathway. oncotarget.comdovepress.com This inhibition is achieved, in part, by preventing the degradation of IκBα, an NF-κB inhibitor, which in turn blocks the nuclear translocation of the active NF-κB heterodimer. aacrjournals.orgfrontiersin.org
Studies in breast cancer, glioblastoma, and colon cancer cell lines have shown that by inhibiting the NF-κB pathway, Disulfiram can suppress cancer cell proliferation, induce apoptosis, and reverse chemoresistance. oncotarget.comfrontiersin.orgnih.gov For instance, in non-small cell lung cancer (NSCLC) and glioblastoma models, hypoxia-induced activation of NF-κB is linked to cancer stem cell (CSC) traits and chemoresistance; Disulfiram effectively blocks this activation. aacrjournals.orgmdpi.com Computational analyses have also identified NF-κB as a core gene target modulated by Disulfiram in the context of renal fibrosis. frontiersin.org
Impact on Cancer Stem Cell Phenotypes
Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for initiation, metastasis, and relapse. mdpi.com A significant body of in vitro research highlights the ability of Disulfiram/copper to target and eliminate CSCs across various cancer types, including breast cancer, glioblastoma, lung cancer, and ovarian cancer. frontiersin.orgmdpi.comscirp.orgmednexus.org
One of the key mechanisms is the inhibition of aldehyde dehydrogenase (ALDH) activity, a well-established marker for CSCs. frontiersin.orgmednexus.orgmdpi.com By inhibiting ALDH, Disulfiram selectively targets the ALDH-positive CSC population. frontiersin.orgscirp.org Furthermore, Disulfiram has been shown to suppress the formation of mammospheres or tumorspheres, an in vitro measure of CSC self-renewal capacity. mednexus.org It also downregulates the expression of key stemness-related transcription factors such as Nanog, Oct4, and Sox2. frontiersin.orgmednexus.org In triple-negative breast cancer cells, Disulfiram was found to abolish CSC characteristics. frontiersin.org
| Cancer Type | Cell Line(s) | Observed Effect | Key Molecular Target/Pathway | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | MDA-MB-231PAC10 | Abolished CSC characteristics, reversed resistance | ALDH, Oct4, Sox2, Nanog, NF-κBp65 | frontiersin.org |
| Glioblastoma | U87MG, U251MG, U373MG | Inhibited GSC traits, reversed chemoresistance | NF-κB pathway | aacrjournals.org |
| Non-Small Cell Lung Cancer | Not specified | Blocked sphere reformation, reversed hypoxia-induced resistance | NF-κB pathway, ALDH | mdpi.com |
| Ovarian Cancer | A2780 | Selective depletion of CD44+ cells | CD44+ cells | scirp.org |
| Differentiated Thyroid Cancer | Not specified | Suppressed thyrosphere formation | c-Myc, E2F1, BMI1 | mednexus.org |
Resistance Reversal Mechanisms in Cellular Models
Chemoresistance is a major obstacle in cancer therapy. In vitro cellular models have been pivotal in demonstrating that Disulfiram can reverse resistance to conventional chemotherapy agents. mednexus.org This effect is often linked to its activity against CSCs and its modulation of key signaling pathways like NF-κB. nih.govmednexus.org
In models of triple-negative breast cancer, Disulfiram was shown to completely reverse acquired resistance to paclitaxel (B517696) and cross-resistance to cisplatin. frontiersin.org Similarly, in human embryonal carcinoma cells, Disulfiram sensitized cisplatin-resistant cells to treatment. mdpi.com The mechanism often involves the inhibition of ALDH activity, which has been identified as necessary for maintaining a drug-resistant phenotype. scirp.orgmdpi.com Furthermore, Disulfiram can enhance the cytotoxicity of drugs like 5-fluorouracil, gemcitabine, and doxorubicin (B1662922) in various cancer cell lines by targeting resistance-conferring pathways. oncotarget.commdpi.com Liposome-encapsulated Disulfiram has been specifically shown to reverse chemoresistance in breast cancer cells by targeting the NF-κB pathway. mednexus.org
Interrogation of Molecular Targets and Ligand Binding
Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. For Disulfiram, in vitro and computational studies have revealed several key targets. The active anticancer agent is often considered to be a complex of its metabolite, diethyldithiocarbamate (B1195824) (DDC), with copper (CuET). frontiersin.orgnih.gov
A landmark study identified NPL4, an adapter of the p97/VCP segregase, as a direct molecular target of the CuET complex. nih.gov Binding of CuET to NPL4 leads to its aggregation and the immobilization of the p97-NPL4-UFD1 complex, causing a breakdown in protein turnover, accumulation of misfolded proteins, and subsequent cell death. frontiersin.orgnih.gov
Other reported mechanisms include the inhibition of the 20S proteasome's chymotrypsin-like activity, which also contributes to the accumulation of cytotoxic protein aggregates and cell cycle arrest. dovepress.comfrontiersin.org Disulfiram's electrophilic nature allows it to form disulfide bonds with thiol-bearing substances, enabling it to covalently modify cysteine residues on various target enzymes, thereby inactivating them. mdpi.com This mechanism is implicated in its inhibition of ALDH and other enzymes like carbamate (B1207046) kinase in Giardia. mdpi.comwikipedia.org Computational docking and simulation studies are frequently used to explore the binding affinities and interactions between Disulfiram/its metabolites and the active sites of target proteins like the SARS-CoV-2 papain-like protease (PLpro). frontiersin.orgnih.gov
Use in Cell-Based Assays for Mechanistic Screening
Cell-based assays are a cornerstone of modern drug discovery, allowing for the high-throughput screening of compound libraries to identify new therapeutic agents and elucidate their mechanisms. nih.govaacrjournals.org Disulfiram itself was identified as a potent and selective inhibitor of prostate cancer cell growth in a high-throughput screen of 4,910 known drugs and drug-like molecules. nih.govaacrjournals.org
These screening platforms utilize a variety of endpoints to assess compound activity in a biologically relevant context. Assays commonly used to characterize the effects of Disulfiram in vitro include:
Proliferation and Viability Assays: To measure the dose-dependent cytotoxic effects on cancer cells versus non-malignant control cells. nih.govplos.org
Apoptosis Assays: To confirm the induction of programmed cell death, often through flow cytometry analysis of Annexin V/propidium iodide staining. nih.gov
Clonogenic and Sphere Formation Assays: To assess the impact on the self-renewal capacity of cancer stem cells. mdpi.commednexus.org
Reporter Gene Assays: To measure the activity of specific transcription factors, such as NF-κB and NFATc1, providing direct evidence of pathway modulation. plos.org
Enzymatic Assays: To measure the inhibition of specific target enzymes like ALDH or viral proteases. nih.govresearchgate.net
These cell-based screening approaches have been instrumental in validating Disulfiram as a potential anticancer agent and in identifying synergistic combinations, such as with the receptor tyrosine kinase inhibitor sunitinib (B231) in prostate cancer. plos.org
| Assay Type | Purpose | Example Application with Disulfiram | Reference |
|---|---|---|---|
| High-Throughput Viability Screen | Identify cancer-selective growth inhibitors | Screened 4,910 compounds; identified DSF as a potent inhibitor of prostate cancer cells | nih.govaacrjournals.org |
| Aldefluor Assay | Measure ALDH enzyme activity (CSC marker) | Demonstrated DSF-mediated inhibition of ALDH activity in chemoresistant cancer cells | mdpi.com |
| Tumor Sphere Formation Assay | Assess CSC self-renewal | Showed DSF/Cu suppresses thyrosphere formation in thyroid cancer cells | mednexus.org |
| Luciferase Reporter Assay | Quantify transcription factor activity | Examined the effects of DSF on NF-κB and NFATc1 activation | plos.org |
| Combination Drug Screen | Identify synergistic drug interactions | Identified sunitinib as a compound that potentiates the effect of DSF in prostate cancer | plos.org |
Pre Clinical in Vivo Research Models Employing Deuterated Sulfiram Analogues
Pharmacodynamic Investigations in Non-Human Animal Models
Pharmacodynamic studies in non-human animal models are crucial for understanding the therapeutic effects and mechanisms of action of new chemical entities. Deuteration can lead to enhanced in vivo stability due to reduced metabolism by cytochrome P450 enzymes, improved half-life, and potentially a better therapeutic profile. frontiersin.org
Research on deuterated tricyclic antidepressants in male Wistar rats and Swiss albino mice demonstrated that site-selective deuteration improved both pharmacokinetic and pharmacodynamic profiles compared to their non-deuterated parent drugs. nih.gov The deuterated forms showed increased maximum plasma concentration (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC), which corresponded to improved pharmacological activity in behavioral tests. nih.gov This principle underlies the investigation of deuterated sulfiram (B1681190) analogues.
Studies on the non-deuterated metabolites of disulfiram (B1670777) in Sprague-Dawley rats have provided a basis for understanding its pharmacodynamic effects. For instance, S-methyl N,N-diethylthiolcarbamate sulfoxide (B87167) (DETC-MeSO), a proposed active metabolite of disulfiram, causes rapid and sustained inhibition of liver mitochondrial low Km aldehyde dehydrogenase (ALDH). nih.gov Following administration of DETC-MeSO, maximal inhibition of the enzyme was observed within two hours and was still present at 30% after 168 hours. nih.gov The investigation of deuterated versions of such metabolites is a logical step to potentially prolong their activity and enhance their therapeutic window.
The table below summarizes key findings from pharmacodynamic studies in animal models involving deuterated compounds and disulfiram, illustrating the principles applied to the study of deuterated sulfiram analogues.
| Compound Type | Animal Model | Key Pharmacodynamic/Pharmacokinetic Findings |
| Deuterated Tricyclic Antidepressants | Male Wistar Rats, Male Swiss Albino Mice | Increased Cmax, t1/2, and AUC; improved pharmacological activity compared to non-deuterated counterparts. nih.gov |
| Deuterated PLK1 Inhibitor (PR00012) | Mice (M-NSG, BALB/c nude, NOD SCID), Sprague-Dawley Rats | Slightly longer half-life in vivo; more significant reduction of phosphorylated TCTP in tumors compared to non-deuterated version. frontiersin.org |
| Disulfiram | Rats | Produces an anxiogenic-like effect in rats, suggesting a mechanism not solely based on its known metabolites or impact on acetaldehyde (B116499) levels. nih.gov |
| Disulfiram Metabolite (DETC-MeSO) | Male Sprague-Dawley Rats | Rapid and maximal inhibition of liver mitochondrial low Km ALDH within 2 hours of administration. nih.gov |
Isotope Tracing in Whole Organism Systems for Metabolite Profiling
Isotope tracing is a powerful technique used to track the metabolic fate of compounds within a living organism. nih.gov By labeling a drug molecule with a stable isotope like deuterium (B1214612) (2H), researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. nih.govacs.org This approach is invaluable for identifying and quantifying drug metabolites, even those present at very low concentrations. acs.orgfrontiersin.org
The general methodology involves three main steps: sample preparation, measurement of the metabolome (typically via mass spectrometry), and data analysis. nih.gov The use of deuterium-labeled compounds allows for the differentiation of drug-derived metabolites from endogenous molecules. acs.org The distinct mass of deuterium creates a recognizable isotopic signature, facilitating the detection of metabolites in complex biological samples. acs.orgfrontiersin.org
A key application of this technique is in vivo metabolite deuterium labeling to investigate metabolic pathways. For example, a study in a mouse model used deuterated water (2H2O) to label lipids stored in adipose tissue. plos.org This allowed researchers to trace the movement of fatty acids from white adipose tissue to the liver, providing insights into lipid homeostasis under specific conditions like alcohol exposure. plos.org The fragment ions of deuterated metabolites in mass spectrometry analysis show predictable mass shifts, enabling their structural elucidation. plos.org
This same principle is applied when using deuterated sulfiram analogues like Sulfiram-d10. By administering the deuterated compound to an animal model, scientists can:
Identify novel and previously unpredicted metabolites.
Quantify the rate of formation and elimination of specific metabolites.
Elucidate the biotransformation pathways of the drug. frontiersin.org
Ensure that preclinical animal models are adequately exposed to the same metabolites found in humans, which is a critical step in drug development. acs.org
Mechanistic Studies in Disease Models (Non-Clinical)
Deuterated sulfiram analogues are employed in non-clinical disease models to investigate their therapeutic potential and mechanisms of action. The enhanced pharmacokinetic properties of deuterated compounds can lead to improved efficacy in these models.
Disulfiram has demonstrated significant activity against various mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). mdpi.comnih.govnih.gov These findings in non-human models provide the mechanistic rationale for developing deuterated analogues with potentially superior properties.
In a mouse model of chronic tuberculosis (TB), treatment with disulfiram resulted in a significant reduction in the bacterial load in both the spleen and lungs. mdpi.comresearchgate.net Similarly, in a neutropenic murine model of Mycobacterium fortuitum infection, disulfiram treatment caused a significant decrease in the bacterial burden in the kidneys. nih.gov Studies have also shown that disulfiram exhibits potent bactericidal activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains both in vitro and ex vivo. mdpi.comnih.gov The use of deuterated sulfiram analogues in these models is investigated with the aim of enhancing these anti-mycobacterial effects through improved drug exposure and stability.
The table below summarizes key findings from studies using disulfiram in non-human mycobacterial infection models.
| Disease Model | Animal Model | Key Findings |
| Chronic Tuberculosis | ICR Mice | Disulfiram treatment significantly reduced bacterial colony-forming units (CFU) in the lungs and spleen. researchgate.net |
| Chronic Tuberculosis | Mouse Model | Daily treatment with disulfiram for 28 days led to significant reductions in bacteria in the spleen and lungs compared to controls. mdpi.com |
| NTM Infection (M. fortuitum) | Neutropenic BALB/c Mice | Disulfiram caused a significant reduction in bacterial load in the kidneys. nih.gov |
| Tuberculosis (MDR/XDR strains) | ex vivo / in vivo | Disulfiram showed remarkable bactericidal activity. nih.gov |
Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis. nih.govnih.gov Disulfiram, particularly in combination with copper, has emerged as a promising agent in preclinical glioblastoma models. nih.gov Its mechanism often involves the inhibition of key cellular pathways that drive tumor growth and invasion. aacrjournals.org
Studies using orthotopic xenograft mouse models of glioblastoma have shown that disulfiram can significantly inhibit tumor growth. nih.gov One of the key mechanisms identified is the inhibition of the NF-kB signaling pathway. aacrjournals.org This inhibition was found to abolish the invasive phenotype of glioblastoma cells in both cell line and primary tumor stem cell models. aacrjournals.org The clinical utility of disulfiram can be limited by its short half-life in the bloodstream; therefore, nano-encapsulated formulations and deuterated analogues are being developed to protect the drug from degradation and improve its efficacy. nih.gov Research has also indicated that disulfiram is effective at killing patient-derived glioma stem cells, which are thought to be responsible for tumor recurrence. researchgate.net
The table below presents findings from the use of disulfiram in non-human glioblastoma models.
| Disease Model | Animal Model | Key Findings & Mechanism |
| Orthotopic Xenograft GBM | Mouse Model | Disulfiram in combination with copper significantly inhibited glioblastoma tumor growth at low doses. nih.gov |
| Highly Invasive Orthotopic GBM | Mouse Model | Disulfiram treatment abolished the invasive phenotype, suggesting a therapeutic approach to inhibit micrometastases. aacrjournals.org |
| Patient-Derived Xenograft (PDX) | Mouse Model | A drug cocktail including Temozolomide (a standard GBM chemotherapy) and other drugs reprogrammed GBM cells and significantly suppressed tumor growth. nih.gov While not disulfiram, this demonstrates the principle of targeting GBM with drug combinations. |
| Patient-Derived Glioma Stem Cells | in vitro (basis for in vivo models) | Disulfiram efficiently kills pediatric glioma cell lines and patient-derived glioma stem cells. researchgate.net |
Future Research Directions and Unexplored Avenues for Sulfiram D10
Development of Novel Deuterated Sulfiram (B1681190) Derivatives for Specific Research Probes
The future of Sulfiram-d10 research extends beyond the current molecule to the creation of a new generation of deuterated derivatives. The development of novel deuterated-alkylation reagents, such as d-alkyl sulfonium (B1226848) salts, presents a viable pathway for synthesizing these new compounds. digitellinc.comosaka-u.ac.jpnih.gov This methodology allows for the precise and regioselective introduction of deuterium-containing alkyl groups into various molecular scaffolds. digitellinc.com By leveraging these synthetic strategies, which can use inexpensive deuterium (B1214612) sources like D₂O, researchers can design and produce a variety of Sulfiram analogs with tailored properties. osaka-u.ac.jpnih.gov
The primary goal of creating these novel derivatives would be to generate highly specific research probes. For instance, derivatives could be designed to enhance interactions with specific biological targets. The biological activity of dithiocarbamates like Sulfiram is linked to their ability to chelate metal ions, such as copper, which is a key aspect of their potential as anticancer agents. smolecule.comkcl.ac.uk Novel deuterated derivatives could be synthesized to fine-tune this metal-chelating property, potentially leading to probes that can investigate metal-mediated biological processes with greater precision. smolecule.com Furthermore, by altering the lipophilicity or steric profile of the molecule while retaining the deuterated core, derivatives could be developed to target specific cellular compartments or protein families.
Table 1: Potential Novel Deuterated Sulfiram Derivatives and Research Applications
| Proposed Derivative | Structural Modification | Potential Research Application |
|---|---|---|
| Asymmetric Sulfiram-d5 | One ethyl group is deuterated (d5) while the other remains non-deuterated. | To study the step-wise metabolism of the ethyl groups and the differential kinetic isotope effect within the same molecule. |
| Functionalized this compound | Addition of a fluorescent tag or a biotin (B1667282) handle to the core structure. | To enable visualization of subcellular localization and to facilitate pull-down assays for identifying protein binding partners. |
| Site-Specific Deuterated Analogs | Deuteration at specific positions within the ethyl groups, rather than full deuteration. | To pinpoint the exact metabolic sites vulnerable to cytochrome P450-mediated oxidation. digitellinc.comnih.gov |
The synthesis of such compounds would build upon recent advancements in deuteration methods that aim to diversify the range of available "heavy drugs" for research and therapeutic development. osaka-u.ac.jpnih.gov
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
The integration of this compound with advanced omics technologies, particularly proteomics and metabolomics, represents a significant frontier for research. These high-throughput techniques can provide a systems-level understanding of the biological effects of this compound.
Metabolomics: Stable isotope-based metabolomics is an ideal application for this compound. nih.gov By introducing this compound into a biological system, researchers can use mass spectrometry to trace the metabolic fate of the compound with high precision. nih.gov The distinct mass shift provided by the ten deuterium atoms allows for the unambiguous identification of the parent compound and its metabolites against the complex background of endogenous molecules. nih.gov This approach can elucidate the complete metabolic map of Sulfiram, identify previously unknown metabolic pathways, and quantify the impact of the kinetic isotope effect on the rate and route of its biotransformation. nih.gov Furthermore, this technique enables the simultaneous monitoring of changes in the endogenous metabolome, revealing how this compound perturbs cellular metabolic networks, such as fatty acid oxidation. nih.gov
Proteomics: Expression proteomics can be employed to analyze global changes in protein expression in response to this compound treatment. nih.gov By comparing the proteomes of treated and untreated cells, researchers can identify proteins and signaling pathways that are modulated by the compound. nih.gov This is particularly relevant for understanding its mechanism of action in areas like cancer biology. smolecule.comnih.gov For example, oncoproteomics approaches could identify specific proteins involved in the cellular response to this compound-induced oxidative stress or apoptosis. smolecule.comnih.gov Additionally, chemical proteomics methods could use functionalized this compound derivatives (as mentioned in 9.1) to identify direct protein targets through affinity purification and subsequent mass spectrometry analysis. mdpi.com
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Specific Application for this compound | Research Goal |
|---|---|---|
| Metabolomics | Stable Isotope Labeling | Trace the metabolic fate of this compound and identify all its metabolites. nih.gov |
| Untargeted Metabolome Profiling | Identify endogenous metabolic pathways perturbed by this compound treatment. mdpi.com | |
| Proteomics | Expression Proteomics | Quantify changes in global protein expression to understand cellular response and mechanisms of action. nih.gov |
| Chemical Proteomics | Identify direct protein binding partners of this compound using affinity-tagged derivatives. |
Computational Chemistry and Molecular Modeling for Deuterium Effects
Computational chemistry and molecular modeling offer powerful in silico tools to predict and rationalize the effects of deuteration on the behavior of this compound at an atomic level. researchgate.net These methods can provide insights that are often difficult to obtain through experimental means alone.
One of the primary applications is the modeling of the deuterium kinetic isotope effect (KIE). nih.gov Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can be used to model the transition states of metabolic reactions, such as the cytochrome P450-mediated oxidation of the ethyl groups. digitellinc.comnih.gov By comparing the calculated activation energies for the C-H versus C-D bond cleavage, researchers can predict the magnitude of the KIE and understand how deuteration slows down the metabolism of this compound.
Furthermore, molecular modeling can be used to study the interactions between this compound and its biological targets. Molecular docking and molecular dynamics (MD) simulations can predict how this compound and its copper complex bind to proteins. smolecule.comkcl.ac.uk These simulations can reveal subtle changes in binding affinity, orientation, or protein conformation induced by the presence of deuterium. DFT calculations can also be used to analyze deuterium isotope effects on NMR chemical shifts, which can serve as a sensitive probe for characterizing hydrogen bonding and the structure of the molecule in different solvent environments. mdpi.com This information is crucial for building a comprehensive model of its mechanism of action. researchgate.net
Expansion into Emerging Areas of Chemical Biology
The unique properties of this compound position it as a valuable tool for exploration in emerging areas of chemical biology. Chemical biology focuses on the use of small molecules to study and manipulate biological systems, and deuterated compounds represent a new class of chemical probes for this purpose. core.ac.uk
A key area of expansion is in the study of oxidative stress and redox biology. The ability of dithiocarbamates to generate reactive oxygen species (ROS), particularly when complexed with metal ions, makes this compound a potential tool for investigating redox signaling pathways. smolecule.com By modulating its metabolic stability through deuteration, researchers could achieve more controlled and sustained induction of oxidative stress, allowing for a more detailed study of cellular responses.
Another emerging application lies in the field of drug repurposing and development. Disulfiram (B1670777), the non-deuterated parent compound, is being actively investigated for new applications, most notably as an anticancer agent. ucl.ac.uk this compound can serve as a critical tool in these efforts. By comparing the efficacy and cellular activity of Sulfiram versus this compound, researchers can determine the importance of metabolism for its anticancer effects. This knowledge can guide the design of next-generation dithiocarbamate-based therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The development of deuterated drugs is a significant trend in medicinal chemistry, aimed at creating more effective and safer medicines by fine-tuning their metabolic properties. osaka-u.ac.jpnih.gov
Q & A
Q. What are the critical parameters to validate when synthesizing Sulfiram-d10 for preclinical studies?
Methodological Answer: Researchers must confirm isotopic purity (>98% deuterium incorporation) using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Additionally, assess chemical stability under storage conditions (e.g., temperature, humidity) via accelerated stability testing. Include validation data in tabular form, detailing batch-to-batch variability and degradation profiles under stress conditions (e.g., oxidative, thermal) .
Q. How should liquid chromatography-mass spectrometry (LC-MS) methods be optimized for detecting this compound in biological samples?
Methodological Answer: Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) to resolve this compound from endogenous metabolites. Use deuterated internal standards (e.g., Sulfiram-d15) to correct for matrix effects. Validate the method for sensitivity (LOQ ≤1 ng/mL), linearity (R² ≥0.99), and precision (%CV <15%). Include a table comparing retention times and ion ratios across multiple runs .
Q. What experimental controls are essential in assessing this compound’s inhibitory effects on aldehyde dehydrogenase (ALDH) in vitro?
Methodological Answer: Include positive controls (e.g., non-deuterated disulfiram) and negative controls (vehicle-only treatments). Measure ALDH activity spectrophotometrically using propionaldehyde as a substrate. Normalize results to protein concentration and account for solvent effects (e.g., DMSO concentration ≤0.1%). Report dose-response curves with IC₅₀ values in a comparative table .
Q. Which statistical models are appropriate for analyzing dose-dependent toxicity of this compound in cell-based assays?
Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Ensure replicates (n ≥3) and report confidence intervals. Include a figure comparing toxicity profiles between this compound and its non-deuterated form .
Q. How should researchers structure the methodology section for this compound pharmacokinetic studies in peer-reviewed manuscripts?
Methodological Answer: Detail animal models (species, strain, sample size justification), administration routes, and sampling intervals. Specify analytical methods (e.g., LC-MS/MS parameters) and validation protocols. Use subheadings for clarity (e.g., "Animal Ethics," "Sample Preparation," "Data Analysis") and reference ICH guidelines for bioanalytical validation .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic half-life (t₁/₂) across species be systematically reconciled?
Methodological Answer: Conduct interspecies allometric scaling to identify physiological variables (e.g., hepatic blood flow, cytochrome P450 expression) influencing metabolism. Perform in vitro microsomal stability assays across species and correlate with in vivo data using mechanistic pharmacokinetic modeling. Present discrepancies in a comparative table with annotated covariates .
Q. What strategies validate the isotopic integrity of this compound in longitudinal pharmacokinetic studies?
Methodological Answer: Implement periodic quality checks using HRMS to monitor deuterium loss. Compare plasma concentration-time profiles of this compound and non-deuterated disulfiram to assess isotopic exchange rates. Use stable isotope-labeled internal standards throughout the analytical workflow to correct for in vivo exchange .
Q. How can researchers differentiate between pH-dependent degradation and enzymatic metabolism of this compound in simulated gastric fluid?
Methodological Answer: Design parallel experiments with (1) heat-inactivated enzymes and (2) active enzymes at varying pH levels (1.5–7.4). Quantify degradation products via LC-MS and use kinetic modeling to distinguish chemical hydrolysis from enzyme-mediated pathways. Include a schematic diagram of experimental workflows .
Q. What computational approaches predict this compound’s interaction with off-target proteins in silico?
Methodological Answer: Perform molecular docking studies using crystal structures of potential off-target proteins (e.g., dopamine β-hydroxylase). Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics (K_D). Cross-reference results with published disulfiram interaction databases to prioritize high-risk targets .
Q. How should researchers address batch-to-batch variability in this compound’s efficacy across preclinical studies?
Methodological Answer: Implement a standardized synthesis protocol with rigorous in-process controls (e.g., reaction temperature, deuterium source purity). Use a centralized repository for compound characterization data. Apply meta-analysis techniques to aggregate efficacy data across studies, adjusting for batch effects via mixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
